molecular formula C30H29ClN6O3 B12412986 Neratinib-d6

Neratinib-d6

Cat. No.: B12412986
M. Wt: 563.1 g/mol
InChI Key: JWNPDZNEKVCWMY-CJSPGLJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neratinib-d6 is a deuterated form of neratinib, a potent tyrosine kinase inhibitor. It is primarily used in the treatment of HER2-positive breast cancer. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neratinib-d6 involves the incorporation of deuterium atoms into the molecular structure of neratinib. One common method is the use of deuterated reagents in the synthesis process. For example, ethyl diethoxyphosphinylacetate and dimethylaminoacetaldehyde diethylacetal can be used in the Wittig–Horner reaction to synthesize the 6-position side chain of neratinib .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as dissolving neratinib in ethyl acetate at elevated temperatures and isolating the crystalline methanol solvate .

Chemical Reactions Analysis

Types of Reactions

Neratinib-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wittig–Horner reaction can produce alkenes by reacting phosphonates with carbonyl compounds .

Scientific Research Applications

Neratinib-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Neratinib-d6 exerts its effects by irreversibly inhibiting the activity of epidermal growth factor receptor (EGFR), HER2, and HER4. This inhibition prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . This mechanism is crucial for its antitumor activity in HER2-positive breast cancer.

Comparison with Similar Compounds

Similar Compounds

    Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.

    Afatinib: An irreversible inhibitor of EGFR and HER2.

    Erlotinib: A reversible inhibitor of EGFR.

Uniqueness of Neratinib-d6

This compound is unique due to its deuterated structure, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other similar compounds, this compound offers insights into the metabolic pathways and interactions of neratinib, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C30H29ClN6O3

Molecular Weight

563.1 g/mol

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+/i2D3,3D3

InChI Key

JWNPDZNEKVCWMY-CJSPGLJTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C

Origin of Product

United States

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